8-aminoquinoline-2-carboxylic Acid
Overview
Description
Synthesis Analysis
The synthesis of 8-aminoquinoline derivatives, including those with carboxylic acid functionalities, often involves complex reactions with nitro-substituted aromatic carboxylic acids. These processes result in the formation of proton-transfer compounds through primary hydrogen-bonding interactions (Smith et al., 2001). Another approach for synthesizing related quinoline carboxylic acids involves reactions starting from compounds like 3-amino-p-toluic acid or the hydrolysis of cyanoquinolines, demonstrating the versatility in synthetic methodologies for accessing this class of compounds (Gracheva & Tochilkin, 1980).
Molecular Structure Analysis
The crystal structures of 8-aminoquinoline complexes with nitro-substituted benzoic acids reveal insights into the molecular structure of these compounds. Protonation of the quinoline nitrogen is a common feature, facilitating primary hydrogen-bonding interactions that often result in polymeric chain structures. This highlights the structural versatility and potential for forming varied molecular assemblies (Smith et al., 2001).
Chemical Reactions and Properties
8-Aminoquinoline serves as a powerful directing group in metal-catalyzed direct functionalization of C-H bonds, showcasing its chemical reactivity and utility in synthetic chemistry. This attribute is particularly significant in the formation of carboxylic acids or derivatives thereof, underlining the compound's pivotal role in facilitating complex chemical transformations (Corbet & De Campo, 2013).
Physical Properties Analysis
The study of 8-aminoquinoline derivatives’ physical properties, including their crystal structures and hydrogen bonding interactions, sheds light on their stability and potential for forming diverse supramolecular architectures. Such analyses contribute to our understanding of the compound's behavior in solid-state forms and its interactions at the molecular level (Smith et al., 2008).
Chemical Properties Analysis
8-Aminoquinoline and its carboxylic acid derivatives exhibit remarkable chemical properties, including their role in facilitating bidentate ligand-mediated reactions. These properties are crucial for the selective removal of auxiliary groups and the synthesis of complex amino acids, demonstrating the compound's versatility and applicability in advanced organic synthesis (Zhang et al., 2019).
Scientific Research Applications
Catalysis and Bond Functionalization
8-Aminoquinoline-2-carboxylic acid plays a significant role in catalysis, particularly in the functionalization of carbon-hydrogen bonds. It has been utilized in auxiliary-assisted palladium-catalyzed arylation and alkylation of sp2 and sp3 C-H bonds in carboxylic acid derivatives. This process is facilitated by employing 8-aminoquinoline as an auxiliary, demonstrating its effectiveness in the selective functionalization of primary and secondary C-H bonds (Shabashov & Daugulis, 2010). Moreover, copper-catalyzed C-H alkylation of 8-aminoquinolines via 8-amide chelation assistance has been described, enabling the regioselective preparation of C2-adamantyl 8-aminoquinoline scaffolds (Xia, Zhu, Gu, & Wang, 2015).
Future Directions
Given the vast number of applications of quinoline-based drugs in today’s medicine, there exists considerable interest for novel synthetic methodologies that can grant expedient access to new kinds of quinoline derivatives . The development of more efficient and diverse synthetic strategies for 8-aminoquinoline-2-carboxylic Acid could be a promising direction for future research .
properties
IUPAC Name |
8-aminoquinoline-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c11-7-3-1-2-6-4-5-8(10(13)14)12-9(6)7/h1-5H,11H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHYCPHGLRYTKCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)N)N=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30358809 | |
Record name | 8-aminoquinoline-2-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30358809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-aminoquinoline-2-carboxylic Acid | |
CAS RN |
91289-36-0 | |
Record name | 8-aminoquinoline-2-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30358809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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